molecular formula C19H16ClN3O4 B3012768 (E)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile CAS No. 630090-35-6

(E)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile

Cat. No.: B3012768
CAS No.: 630090-35-6
M. Wt: 385.8
InChI Key: MOTZZRYHAXJDNV-JLHYYAGUSA-N
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Description

(E)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile is a useful research compound. Its molecular formula is C19H16ClN3O4 and its molecular weight is 385.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

(E)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile and its derivatives have been studied extensively for their synthesis methods and biological applications. Microwave-assisted synthesis of related pyrazoline and pyridinyl methanone derivatives has shown promising results in in vivo antiinflammatory and in vitro antibacterial activity (Ravula et al., 2016).

Cytotoxic Properties

Research has been conducted on the cytotoxic potency of acrylonitriles on human cancer cell lines, with some derivatives showing significant activity. The study highlighted the importance of structural variations for enhancing cytotoxicity (Sa̧czewski et al., 2004).

Photophysical Properties

The effect of solvent polarity on the photophysical properties of related chalcone derivatives has been explored. Studies indicate significant shifts in absorption and fluorescence spectra due to intramolecular charge transfer interactions (Kumari et al., 2017).

Potential in Organic Solar Cells

A particular derivative was synthesized and evaluated as an electron acceptor in bulk heterojunction organic solar cells. Its optical and electronic properties, as well as photovoltaic performance, were investigated, showcasing its potential in renewable energy applications (Kazici et al., 2016).

Chemosensor Applications

Novel benzimidazoles and benzimidazo[1,2-a]quinolines derivatives have been synthesized and characterized as potential chemosensors for various cations. This highlights the compound's utility in analytical chemistry (Hranjec et al., 2012).

Antitubercular Agents

Derivatives of this compound have been explored as potential antitubercular agents, with some showing promising results against Mycobacterium tuberculosis. This indicates its potential in the treatment of tuberculosis (Tawari et al., 2010).

Graft Copolymerization

The compound has also been used in graft copolymerization studies with chitosan, resulting in materials with increased swelling in water and potential for antibacterial and antifungal applications (Sagheer et al., 2013).

Properties

IUPAC Name

(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(piperidine-1-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4/c20-17-11-14(23(25)26)4-6-16(17)18-7-5-15(27-18)10-13(12-21)19(24)22-8-2-1-3-9-22/h4-7,10-11H,1-3,8-9H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTZZRYHAXJDNV-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.